2-(Tert-butyl)pyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-tert-butylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,1-3H3 |
InChI Key |
RVRWCGLEMLVCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity: Substituent Effects on Pyrimidine Derivatives
Pyrimidine-5-carbonitrile derivatives with chloro, methylsulfanyl, or thienyl substituents at the 2- and 6-positions exhibit potent anti-tubercular activity. For example:
- 4-Chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile and 4-chloro-2-methylsulfanyl-6-(2-thienyl) pyrimidine-5-carbonitrile show activity against M.
- 2-(Tert-butyl)pyrimidine-5-carbonitrile lacks the chloro or thienyl groups, which are critical for antimicrobial activity in these analogs. The tert-butyl group may reduce reactivity compared to electron-withdrawing substituents like chlorine .
Table 1: Structural and Functional Comparison of Antimicrobial Pyrimidine Analogs
Kinase Inhibitors: CDK9 Selectivity
Pyrimidine-5-carbonitriles with thiazol-5-yl and phenylamino substituents at the 4- and 2-positions, respectively, are potent CDK9 inhibitors. Examples include:
- 6 (C24H25N5O2S) : Binds CDK9/cyclin T with selectivity over CDK2/cyclin A, as shown by thermal shift assays .
In contrast, this compound lacks the thiazole and phenylamino moieties critical for kinase binding. The tert-butyl group may hinder interactions with the ATP-binding pocket of CDKs.
Table 2: CDK9 Inhibitors vs. This compound
Anticancer Agents: PI3K/AKT Pathway Targeting
Pyrimidine-5-carbonitriles with methoxyphenyl and methylthio groups demonstrate cytotoxic activity via PI3K/AKT inhibition:
The tert-butyl analog’s lack of methoxyphenyl or methylthio groups likely limits its interaction with PI3K/AKT targets. However, its nitrile group may enhance electrophilicity for covalent binding, a feature unexplored in current studies.
Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Substituents (4-/2-positions) | IC50 (µM) | Reference |
|---|---|---|---|
| 7f | Methoxyphenyl, methylthio | 3.36 (AKT-1) | |
| 4a–e | Alkylpiperazinyl, methylthio | Not quantified | |
| 2-(Tert-butyl)-5-carbonitrile | t-Bu, CN | No data | — |
Preparation Methods
Synthesis of 2-Tert-butyl-5-chloropyrimidine
The foundational step involves chlorination of 2-tert-butylpyrimidine, as detailed in patent literature. Direct chlorination with elemental chlorine in acetic acid at 55–65°C produces 2-tert-butyl-5-chloropyrimidine in high purity. Sodium acetate buffers mitigate side reactions, while solvent concentrations of 1.5–3.0 M ensure optimal viscosity and reactivity.
Reaction Conditions :
-
Solvent : Acetic acid
-
Temperature : 55–65°C
-
Buffer : Sodium acetate (1.2 equiv)
Cyclocondensation Approaches
Mannich Aminomethylation
Adapting methods from 4-amino-2-methylpyrimidine-5-carbonitrile synthesis, tert-butylamidine hydrochloride replaces acetamidine hydrochloride in a Mannich reaction with malononitrile and formaldehyde. This one-pot process in tert-butanol at 65–70°C yields 4-amino-2-tert-butylpyrimidine-5-carbonitrile, which undergoes oxidative deamination to remove the amino group.
Key Steps :
-
Condensation :
-
Oxidation :
Nucleophilic Substitution on Dichloropyrimidine-5-carbonitrile
Dual Functionalization Strategy
4,6-Dichloropyrimidine-5-carbonitrile serves as a versatile precursor. Selective substitution at the 4-position with tert-butylamine under basic conditions introduces the tert-butyl group, while the 6-chloro residue is reduced via hydrogenolysis.
Experimental Data :
-
Substitution :
-
Reduction :
Catalytic and Metal-Mediated Methods
Copper-Catalyzed Cyanation
Ullmann-type reactions using CuCN enable direct cyanation of 2-tert-butyl-5-iodopyrimidine, though iodinated precursors require additional synthesis steps.
Conditions :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with tert-butylboronic acid remains impractical due to the instability of tert-butylboronic acids. However, tert-butylzinc reagents may offer alternative pathways under Negishi conditions.
Comparative Analysis and Optimization
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorination-Cyanation | 89–92 | >99 | High |
| Cyclocondensation | 78–86 | 98.5 | Moderate |
| Nucleophilic Substitution | 78–95 | 97 | Low |
Key Findings :
Q & A
Q. What are the common synthetic routes for preparing 2-(tert-butyl)pyrimidine-5-carbonitrile and related derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, and describe the use of propiolic thioethers and substituted thiols to functionalize the pyrimidine core. Key steps include:
- Thiol-alkyne coupling : Propiolic thioether intermediates are reacted with substituted thiols (e.g., pyridinylthiol, tetrazolylthiol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyano group retention : The carbonitrile group at position 5 is preserved during synthesis, as confirmed by HR-MS (ESI) data .
Q. Table 1. Representative Synthetic Conditions and Yields
Q. How are structural and purity characteristics of this compound derivatives validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and chemical environments. For instance, pyrimidine ring protons resonate at δ 8.5–9.0 ppm, while tert-butyl protons appear as a singlet near δ 1.3 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Experimental [M+H]⁺ values are compared with theoretical calculations (e.g., C₁₄H₁₅N₃S: 257.0984 vs. 257.0986) to verify molecular integrity .
- Melting Point Analysis : Sharp melting points (e.g., 174–197°C) indicate high purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Yields vary significantly (32.8–89.3%) depending on:
- Substituent steric effects : Bulky groups (e.g., adamantane in ) reduce yields due to steric hindrance .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency but require rigorous exclusion of moisture .
Q. How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
Q. What are the stability and reactivity considerations for handling this compound derivatives?
Methodological Answer:
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Kinase inhibition : Derivatives with thiazole or tetrazole substituents () show potent CDK9 inhibition (IC₅₀ < 50 nM) due to enhanced π-π stacking in the ATP-binding pocket .
- Toxicity modulation : Introducing hydrophilic groups (e.g., -OH, -NH₂) reduces cytotoxicity while retaining target affinity .
Safety and Handling
Q. What precautions are necessary when working with this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
